Mollicellin I

Description

This compound has been reported in Ovatospora brasiliensis with data available.

Structure

3D Structure

Properties

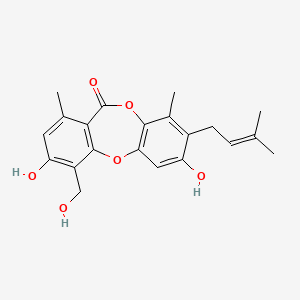

IUPAC Name |

2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWOSLVOKRNGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016605-29-0 | |

| Record name | Mollicellin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOLLICELLIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALX4O68IJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mollicellin I: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin I is a depsidone, a class of polyketide secondary metabolites, that has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural origins, historical discovery, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities. Quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, playing a crucial role in drug discovery. The genus Chaetomium, a group of ascomycete fungi, is a prolific producer of such metabolites, including a variety of alkaloids, azaphilones, and depsidones.[1][2][3] Depsidones are characterized by a tricyclic core structure formed by the oxidative coupling of two 2,4-dihydroxybenzoic acid derivatives linked by both an ester and an ether bond.[4] This structural motif imparts a range of biological activities to these molecules.

This compound belongs to this class of fungal depsidones and has been isolated from various Chaetomium species. This guide aims to provide a detailed technical resource on this compound, covering its discovery, natural sources, methods for its isolation and characterization, and its biological potential.

Natural Source and Discovery

Natural Source:

This compound is a natural product primarily isolated from fungi belonging to the genus Chaetomium. It has been identified in cultures of Chaetomium mollicellum, from which its name is derived. More recently, it has also been isolated from endophytic fungal strains, such as Chaetomium sp. Eef-10, which was found residing in the fruits of the plant Eucalyptus exserta.[1][3] Endophytic fungi, which live within plant tissues without causing apparent harm, are increasingly recognized as a significant reservoir of novel and bioactive natural products.

Discovery:

While the initial discovery of the mollicellin class of compounds dates back to the late 1960s, the specific details of the first isolation and characterization of this compound are found in subsequent literature. The "Mollicellins O–R" paper refers to this compound as a known depsidone, indicating its characterization prior to that publication.[1] The mollicellins, as a group, were first reported as metabolites of Chaetomium mollicellum.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₇ | [1] |

| Molecular Weight | 412.43 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | Not reported | |

| Optical Rotation | Not reported |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆) [1]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 162.5 | |

| 2 | 106.4 | 6.68 (s) |

| 3 | 161.2 | |

| 4 | 102.1 | |

| 4a | 149.9 | |

| 5a | 137.0 | |

| 6 | 116.3 | 6.86 (s) |

| 7 | 152.6 | |

| 8 | 118.5 | |

| 9 | 131.9 | |

| 9a | 111.4 | |

| 11 | 164.0 | |

| 1' | 21.8 | 2.13 (s) |

| 2' | 56.1 | 3.79 (s) |

| 3' | 25.8 | 3.33 (d, 7.2) |

| 4' | 123.2 | 5.02 (t, 7.2) |

| 5' | 131.9 | |

| 6' | 25.9 | 1.62 (s) |

| 7' | 18.0 | 1.74 (s) |

| 8' | 12.7 | 2.18 (s) |

Mass Spectrometry:

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation of the source organism, extraction and isolation of this compound, and its biological evaluation. These protocols are based on those described in the literature for the isolation of mollicellins from Chaetomium sp. Eef-10.[1]

Fungal Culture and Fermentation

Workflow for Fungal Culture and Fermentation

-

Fungal Strain: An endophytic fungal strain, such as Chaetomium sp. Eef-10, is used. The strain is typically maintained on Potato Dextrose Agar (PDA) slants at 4 °C.

-

Activation: The fungus is activated by culturing on PDA plates at 25 °C for 5 days.

-

Seed Culture: Agar plugs from the activated culture are used to inoculate a liquid seed medium (e.g., Potato Dextrose Broth). The seed culture is incubated on a rotary shaker.

-

Solid-State Fermentation: The liquid seed culture is then used to inoculate a solid substrate, such as sterilized rice medium, in incubators.

-

Incubation and Harvesting: The solid-state fermentation is carried out at approximately 28 °C for a period of 60 days. After incubation, the fermented substrate is harvested for extraction.

Extraction and Isolation of this compound

Workflow for Extraction and Isolation

-

Extraction: The harvested fungal biomass is extracted exhaustively with methanol (MeOH).

-

Partitioning: The resulting methanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their solubility. This compound typically partitions into the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of dichloromethane (CH₂Cl₂) and methanol, to separate the components into different fractions.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative or semi-preparative reverse-phase HPLC.

Biological Assays

The antibacterial activity of this compound is commonly assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a broth microdilution method.[1]

-

Bacterial Strains: A panel of clinically relevant bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), is used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Assay Setup: The assay is performed in 96-well microtiter plates. Serial dilutions of this compound are prepared in the broth.

-

Incubation: The bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The cytotoxic effect of this compound on cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - liver cancer, HeLa - cervical cancer) is used.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Biological Activity

This compound has demonstrated notable biological activities, particularly antibacterial and cytotoxic effects.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC29213 | >50 | [1] |

| Staphylococcus aureus N50 (MRSA) | >50 | [1] |

Note: In the cited study, this compound exhibited weaker antibacterial activity compared to other mollicellins like Mollicellin H.[1]

Table 4: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) | Reference |

| HepG2 (Human Liver Cancer) | >50 | [1] |

| HeLa (Human Cervical Cancer) | 21.35 | [1] |

Biosynthetic Pathway

The biosynthesis of mollicellins involves a complex enzymatic cascade. A proposed biosynthetic pathway has been elucidated through genome mining and heterologous expression studies. The pathway involves a non-reducing polyketide synthase (NR-PKS), a P450 monooxygenase, a decarboxylase, and a prenyltransferase.

Proposed Biosynthetic Pathway of Mollicellins

The pathway begins with the synthesis of polyketide intermediates by the NR-PKS enzyme, MollE. A bifunctional P450 monooxygenase, MollD, then catalyzes the oxidative coupling to form the characteristic depsidone skeleton. Subsequent tailoring steps, including decarboxylation by MollC and prenylation by MollF, lead to the formation of this compound and other related mollicellins.

Conclusion

This compound, a depsidone produced by Chaetomium species, represents an interesting natural product with moderate cytotoxic activity. This technical guide has provided a detailed overview of its natural source, discovery, and methods for its study. The provided experimental protocols and biosynthetic pathway information offer a valuable resource for researchers interested in the further investigation of this compound and other related fungal metabolites for potential therapeutic applications. Further studies are warranted to explore the full spectrum of its biological activities and to potentially optimize its structure for enhanced potency and selectivity.

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Mollicellin I from Chaetonium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isolation and purification of Mollicellin I, a depsidone secondary metabolite from Chaetomium species. This compound has garnered interest for its potential biological activities, including antibacterial and cytotoxic properties. This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the experimental workflow.

Introduction

Chaetomium is a genus of saprophytic fungi known for producing a diverse array of bioactive secondary metabolites. Among these are the mollicellins, a group of depsidones that have demonstrated a range of biological effects. This compound, in particular, has been isolated from species such as Chaetomium brasiliense and the endophytic fungus Chaetomium sp. Eef-10.[1] Its potential as an antibacterial and cytotoxic agent makes it a compound of interest for drug discovery and development. This guide details a proven method for the isolation and purification of this compound from a solid-state fermentation of Chaetomium sp. Eef-10.

Experimental Protocol: Isolation of this compound from Chaetomium sp. Eef-10

This protocol is adapted from the methodology described by Ouyang et al. (2018) for the isolation of depsidones from an endophytic Chaetomium species.[1][2]

Fungal Culture and Fermentation

-

Strain: Chaetomium sp. Eef-10, isolated from Eucalyptus exserta.

-

Initial Culture: The fungus is first cultured on potato dextrose agar (PDA) plates at 25°C for 5 days.

-

Seed Culture: Agar plugs from the PDA plates are used to inoculate 500 mL Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB). These seed cultures are incubated on a rotary shaker at 150 rpm and 25°C for 7 days.

-

Solid-State Fermentation: The liquid seed cultures are then used to inoculate sterilized rice medium (6 kg total). The solid-state fermentation is carried out in incubators at 28°C for 60 days.

Extraction and Initial Fractionation

-

Extraction: The fermented rice medium is extracted with methanol (MeOH).

-

Partitioning: The resulting methanol extract is concentrated and then partitioned between ethyl acetate (EtOAc) and water. The ethyl acetate fraction, containing the less polar secondary metabolites including this compound, is collected. The crude extract is also partitioned with petroleum ether.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC to yield the pure compound.

Data Presentation

The following tables summarize the quantitative data related to the isolation and biological activity of this compound and related compounds from Chaetomium sp. Eef-10.

| Compound | Yield (mg) from 6 kg Rice Medium |

| This compound | 3 |

| Compound | Antibacterial Activity (IC50 in µg/mL) vs. S. aureus ATCC29213 | Antibacterial Activity (IC50 in µg/mL) vs. S. aureus N50 | Cytotoxic Activity (IC50 in µg/mL) vs. HeLa Cells |

| This compound | Yes (specific IC50 not provided) | Yes (specific IC50 not provided) | Yes (specific IC50 not provided, but active) |

| Mollicellin G | Not Reported | Not Reported | 13.97 |

| Mollicellin H | 5.14 | 6.21 | >50 |

| Mollicellin O | Yes (specific IC50 not provided) | Yes (specific IC50 not provided) | Not Reported |

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Postulated Signaling Pathways Potentially Affected by Depsidones

While the specific signaling pathways affected by this compound are not yet fully elucidated, other depsidones have been shown to modulate key cellular signaling cascades implicated in cancer and inflammation.[3][4] This diagram illustrates some of these pathways that could be relevant targets for this compound.

Caption: A diagram of key signaling pathways potentially inhibited by depsidones.

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Depsidone and xanthones from Garcinia xanthochymus with hypoglycemic activity and the mechanism of promoting glucose uptake in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Fungal Depsidones like Mollicellin I

For Researchers, Scientists, and Drug Development Professionals

Fungal depsidones, a class of polyketide natural products, have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Among these, the mollicellins, produced by various fungi, represent a structurally intriguing subgroup. This technical guide provides an in-depth exploration of the biosynthetic pathway of fungal depsidones, with a specific focus on the recently elucidated pathway for mollicellins, including Mollicellin I. The information presented herein is based on the functional characterization of a depsidone-encoding gene cluster from Ovatospora sp. SCSIO SY280D through heterologous expression in Aspergillus nidulans.

Core Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of mollicellins is orchestrated by a dedicated gene cluster containing a set of enzymes that catalyze a series of intricate chemical transformations. The pathway commences with the synthesis of a polyketide backbone, followed by cyclization, dimerization, and a key oxidative cyclization to form the characteristic depsidone core. Subsequent tailoring reactions, such as hydroxylation and prenylation, lead to the diverse array of mollicellin structures.

The proposed biosynthetic pathway for mollicellins, based on the heterologous expression of the moll gene cluster, is as follows:

-

Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), MollE , which iteratively condenses acetyl-CoA and malonyl-CoA units to produce two different monocyclic aromatic polyketides.

-

Dimerization (Depside Formation): The two polyketide monomers are then esterified by the C-terminal thioesterase (TE) domain of MollE to form a depside intermediate.

-

Oxidative Cyclization (Depsidone Formation): A key step in the pathway is the formation of the ether linkage that defines the depsidone structure. This reaction is catalyzed by a bifunctional cytochrome P450 monooxygenase, MollD . MollD first catalyzes the oxidative C-O bond formation to yield the depsidone core.

-

Hydroxylation: In a subsequent step, the same cytochrome P450 enzyme, MollD, is responsible for the hydroxylation of the depsidone intermediate.

-

Decarboxylation: A decarboxylase, MollF , then removes a carboxyl group from the depsidone intermediate.

-

Prenylation: Finally, an aromatic prenyltransferase, MollG , attaches a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, yielding various prenylated mollicellins.

The following Graphviz diagram illustrates the core biosynthetic pathway of mollicellins.

Quantitative Data from Heterologous Expression

The heterologous expression of the moll gene cluster in Aspergillus nidulans A1145 led to the production of several new mollicellin derivatives. While precise kinetic data for each enzyme is not yet available, the production yields of the novel compounds provide valuable quantitative insight into the efficiency of the reconstituted pathway.

| Compound | Structure | Production Yield (mg/L)[1] |

| Mollicellin Z | A novel depsidone | ~1.5 |

| Mollicellin Z1 | A novel depsidone | ~2.0 |

Note: The yields are approximate and were determined from HPLC analysis of the culture extracts.

Experimental Protocols

The elucidation of the mollicellin biosynthetic pathway relied on a series of key molecular biology and analytical chemistry techniques. The following sections provide a detailed overview of the methodologies employed.

Gene Cluster Identification and Cloning

The biosynthetic gene cluster for mollicellins (moll) was identified from the genome sequence of Ovatospora sp. SCSIO SY280D using bioinformatics tools for secondary metabolite gene cluster prediction. The individual genes (mollD, mollE, mollF, mollG) were amplified from the genomic DNA by PCR using high-fidelity DNA polymerase. The amplified gene fragments were then cloned into fungal expression vectors under the control of an inducible promoter.

Heterologous Expression in Aspergillus nidulans

The expression plasmids containing the moll genes were introduced into the protoplasts of Aspergillus nidulans A1145 using a polyethylene glycol (PEG)-mediated transformation protocol. Transformants were selected on appropriate selective media. For metabolite production, the fungal transformants were cultivated in a suitable liquid medium, and gene expression was induced at a specific time point by the addition of an inducer.

The general workflow for heterologous expression is depicted in the following diagram:

Metabolite Analysis

After cultivation, the fungal mycelium and culture broth were separated. The secondary metabolites were extracted from both fractions using an organic solvent (e.g., ethyl acetate). The crude extract was then concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS/MS) to identify the produced compounds. The structures of novel compounds were elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationships in Pathway Elucidation

The function of each gene in the moll cluster was determined by a combinatorial gene expression approach. By expressing different combinations of the genes in A. nidulans, the specific role of each enzyme in the biosynthetic pathway could be deduced. For example, the expression of mollE alone led to the production of the depside precursor, confirming its role as the PKS. The co-expression of mollE and mollD resulted in the formation of the depsidone core, establishing the function of MollD as the key oxidase. This systematic approach allowed for the stepwise reconstruction of the entire biosynthetic pathway.

The logical relationship for functional gene characterization is illustrated below:

References

Mollicellin I: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin I is a naturally occurring depsidone, a class of polyketide secondary metabolites produced by various fungi, particularly from the genus Chaetomium.[1][2] Depsidones are characterized by a dibenzo[b,e][2][3]dioxepin-11-one core structure and exhibit a wide range of biological activities, including antibacterial, cytotoxic, and mutagenic properties.[3][4] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is critical for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₆ | [2] |

| Molecular Weight | 370.4 g/mol | [2] |

| IUPAC Name | 2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][2][3]benzodioxepin-6-one | [2] |

NMR Spectroscopic Data

The structural backbone and the precise arrangement of functional groups in this compound were elucidated through comprehensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented below.

Table 1: ¹³C NMR Data for this compound (acetone-d₆, 150 MHz)

| Position | δc (ppm) |

| 1 | 108.99 |

| 1a | 152.02 |

| 2 | 116.12 |

| 3 | 162.15 |

| 4 | 108.31 |

| 4a | 161.12 |

| 5a | 142.12 |

| 6 | 116.72 |

| 7 | 149.82 |

| 8 | 112.92 |

| 9 | 137.22 |

| 9a | 111.42 |

| 1' | 21.80 |

| 2' | 123.15 |

| 3' | 131.85 |

| 4' | 25.91 |

| 5' | 17.97 |

| 1-CH₃ | 12.67 |

| 8-CH₃ | 20.92 |

| 7-CH₂OH | 56.12 |

| C=O | 164.12 |

Data extracted from Ouyang et al., 2018, for compound 7 (this compound).[3]

Table 2: ¹H NMR Data for this compound (acetone-d₆, 600MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-6 | 6.51 | s | |

| H-1' | 3.39 | d | 7.2 |

| H-2' | 5.23 | t | 7.2 |

| H-4' | 1.76 | s | |

| H-5' | 1.68 | s | |

| 1-CH₃ | 2.19 | s | |

| 8-CH₃ | 2.51 | s | |

| 7-CH₂OH | 4.63 | s | |

| 3-OH | 9.78 | s | |

| 7-OH | 8.86 | s |

Data extracted from Ouyang et al., 2018, for compound 7 (this compound).[3]

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis is crucial for determining the elemental composition of a molecule with high accuracy. For a related compound, Mollicellin O (C₂₃H₂₆O₆), a prominent pseudomolecular ion peak was observed at m/z 421.1616 [M + Na]⁺ in the HR-ESI-MS spectrum, which was used to establish its molecular formula.[3] A similar analysis would have been performed for the initial structure elucidation of this compound.

Experimental Protocols

The isolation and purification of this compound typically involve standard chromatographic techniques applied to fungal extracts. The general workflow is outlined below.

Isolation and Purification of this compound from Chaetomium sp.

A representative protocol for the isolation of depsidones from a fungal culture is as follows:

-

Fermentation and Extraction: The fungal strain (e.g., Chaetomium sp. Eef-10) is cultured on a solid or in a liquid medium. The fermented material is then extracted with an organic solvent such as methanol or ethyl acetate to obtain a crude extract.[5]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between petroleum ether, ethyl acetate, and water.[5]

-

Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques for further purification. These methods may include:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

-

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, HR-ESI-MS, etc.) to determine its structure.

Chemical Properties

This compound, as a depsidone, possesses a relatively rigid tricyclic core with several functional groups that dictate its chemical reactivity and physical properties. The presence of phenolic hydroxyl groups, a lactone (ester) linkage, an ether linkage, and a prenyl side chain are key structural features. These groups can participate in various chemical reactions, such as ester hydrolysis, ether cleavage (under harsh conditions), and electrophilic aromatic substitution. The phenolic hydroxyls also impart acidic properties and antioxidant potential.

Biological Activity and Chemical Properties

This compound has demonstrated notable biological activities, particularly antibacterial and cytotoxic effects.

Antibacterial Activity

This compound has been shown to exhibit antibacterial activity against Gram-positive bacteria.[3]

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Activity (IC₅₀ µg/mL) |

| Staphylococcus aureus ATCC29213 | >50 |

| Staphylococcus aureus N50 (MRSA) | >50 |

Data from Ouyang et al., 2018, indicates that while other Mollicellins showed activity, this compound's IC₅₀ was above the tested concentration range in that particular study, suggesting weaker activity compared to its analogs under those conditions.[3]

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against human cancer cell lines.

Table 4: Cytotoxic Activity of this compound

| Cell Line | Activity (IC₅₀ µg/mL) |

| HepG2 (Human liver cancer) | >50 |

| HeLa (Human cervical cancer) | 21.35 |

Data from Ouyang et al., 2018.[6]

Proposed Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, studies on other depsidones suggest a plausible mechanism involving the induction of apoptosis. This often occurs through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the PI3K/AKT pathway. A proposed signaling cascade is illustrated below.

Conclusion

This compound is a well-characterized depsidone with a defined chemical structure and known antibacterial and cytotoxic properties. This technical guide has summarized the key data regarding its structure elucidation, chemical properties, and biological activities, providing a solid foundation for further research. Future studies could focus on elucidating the specific molecular targets and signaling pathways of this compound to better understand its mechanism of action and to explore its potential as a lead compound in drug development programs. The detailed experimental protocols and compiled data herein serve as a valuable starting point for such endeavors.

References

Preliminary Biological Screening of Mollicellin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. The document outlines the cytotoxic and antibacterial properties of this compound, supported by quantitative data. Furthermore, it details standardized experimental protocols for assessing cytotoxicity, antibacterial, antioxidant, and anti-inflammatory activities, which are crucial for the preliminary evaluation of natural product drug candidates.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Method | Endpoint | IC₅₀ (µg/mL) |

| HeLa | MTT | Cytotoxicity | 21.35[1] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Assay Method | Activity |

| Staphylococcus aureus ATCC29213 | Broth Microdilution | Exhibited antibacterial activity[1][2] |

| Staphylococcus aureus N50 (MRSA) | Broth Microdilution | Exhibited antibacterial activity[1][2] |

Note: Specific IC₅₀ or Minimum Inhibitory Concentration (MIC) values for the antibacterial activity of this compound were not available in the reviewed literature. The source indicates that activity was observed.

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below. These protocols are based on standard laboratory procedures and the methods referenced in the cited literature.

Cytotoxicity Screening: MTT Assay

The cytotoxic activity of this compound against human cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

Technical Guide: Antibacterial Activity of Mollicellin Analogs Against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus continues to pose a significant threat to public health due to its ability to cause a wide range of infections and the emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA). The exploration of novel antimicrobial agents is crucial to combat this challenge. Mollicellins, a class of depsidones isolated from fungi, have demonstrated promising antibacterial properties. This technical guide provides an in-depth overview of the reported antibacterial activity of Mollicellin analogs against S. aureus, focusing on available quantitative data, experimental methodologies, and a proposed mechanism of action.

Quantitative Antimicrobial Activity

The antibacterial efficacy of several mollicellin compounds has been evaluated against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. The available data, primarily presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are summarized below.

Table 1: In Vitro Activity of Mollicellin Analogs against Staphylococcus aureus

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) |

| Mollicellin H | S. aureus ATCC29213 (MSSA) | IC50 | 5.14[1] |

| S. aureus N50 (MRSA) | IC50 | 6.21[1] | |

| Mollicellin Analogs (including H) | S. aureus and MRSA | MIC | 6.25 - 12.5[2][3] |

| Mollicellin I | S. aureus ATCC29213 (MSSA) | Exhibited Activity | Not Quantified[1] |

| S. aureus N50 (MRSA) | Exhibited Activity | Not Quantified[1] | |

| Mollicellin O | S. aureus ATCC29213 (MSSA) | Exhibited Activity | Not Quantified[1][4] |

| S. aureus N50 (MRSA) | Exhibited Activity | Not Quantified[1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of antibacterial activity of mollicellins are not explicitly published. However, based on standard microbiological practices referenced in the literature, the following methodologies are representative of the likely procedures used.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Protocol:

-

Bacterial Strain Preparation: S. aureus strains (e.g., ATCC 29213 for MSSA and clinical isolates for MRSA) are cultured on a suitable agar medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C.

-

Inoculum Preparation: A few colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Compound Preparation: A stock solution of the Mollicellin compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compound. The plate also includes a growth control (no compound) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Protocol:

-

Inoculum Preparation: A logarithmic-phase culture of S. aureus is prepared by inoculating fresh CAMHB and incubating until the desired optical density is reached. The culture is then diluted to a starting concentration of approximately 5 x 105 CFU/mL.

-

Exposure to Compound: The bacterial suspension is treated with the Mollicellin compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the compound is also included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated onto MHA plates.

-

Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of viable colonies is counted.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Proposed Mechanism of Action and Signaling Pathway Disruption

While the precise molecular mechanism of action for mollicellins against S. aureus has not been fully elucidated, the general activity of depsidones and other antimicrobial small molecules suggests a primary effect on the bacterial cell envelope.

The proposed mechanism involves the disruption of the bacterial cell membrane's integrity. This disruption can lead to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. This is a common mechanism for various antimicrobial peptides and small molecules.

Below is a conceptual workflow of a time-kill assay and a diagram illustrating the proposed mechanism of action.

Caption: Experimental workflow for a time-kill assay.

Caption: Proposed mechanism of action for this compound.

Conclusion

While specific data for this compound is limited, the available information on its close analogs, particularly Mollicellin H, demonstrates significant antibacterial activity against both MSSA and MRSA. The likely mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to other cellular processes. Further research is warranted to fully characterize the antibacterial profile of this compound, including detailed MIC/MBC determinations, time-kill kinetics, and in-depth mechanistic studies. Such investigations will be crucial in determining its potential as a lead compound for the development of new anti-staphylococcal therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]

- 3. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxic Effects of Mollicellin I on HeLa Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10, on human cervical adenocarcinoma (HeLa) cell lines. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathway and experimental workflow.

Quantitative Data Summary

This compound has demonstrated cytotoxic activity against the HeLa cancer cell line. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for cytotoxicity.

| Compound | Cell Line | IC50 Value (µg/mL) | Citation |

| This compound | HeLa | 21.35 | [1] |

Experimental Protocols

The primary method for assessing the cytotoxicity of this compound on HeLa cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

MTT Assay for Cytotoxicity Assessment of this compound on HeLa Cells

Objective: To determine the concentration-dependent cytotoxic effect of this compound on HeLa cells and calculate the IC50 value.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

HeLa cells are harvested from a culture flask and a cell suspension is prepared.

-

Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM.[2]

-

The plate is incubated for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Compound Treatment:

-

A series of dilutions of this compound are prepared from the stock solution in complete DMEM.

-

The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound.

-

Control wells should include cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest concentration of this compound, and wells with medium only (no cells) to serve as a blank.

-

The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

The medium containing MTT is carefully removed from each well.

-

150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[2]

-

The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

-

The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for this compound-induced cytotoxicity in HeLa cells has not been elucidated, studies on other depsidone derivatives, such as Curdepsidone A, in HeLa cells suggest a plausible mechanism involving the induction of apoptosis through the ROS/PI3K/AKT signaling pathway.[1] Depsidones are a class of polyphenolic compounds known for various biological activities, including cytotoxic effects.[1]

Putative Signaling Pathway for Depsidone-Induced Apoptosis in HeLa Cells

Caption: Putative signaling pathway of this compound in HeLa cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Preliminary Insights into the Mechanism of Action of Mollicellin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin I, a depsidone natural product isolated from fungi, has demonstrated notable biological activities, including antibacterial and cytotoxic effects. As with many novel bioactive compounds, a comprehensive understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide synthesizes the preliminary findings on the bioactivity of this compound and related depsidones, outlines the experimental methodologies used in these initial studies, and explores potential mechanisms through which it may exert its effects.

Quantitative Bioactivity Data

The initial characterization of this compound and its analogs has focused on determining their inhibitory concentrations against various cell lines and bacterial strains. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: Antibacterial Activity of Mollicellin Analogs against Staphylococcus aureus

| Compound | S. aureus ATCC 29213 IC50 (µg/mL) | S. aureus N50 (MRSA) IC50 (µg/mL) |

| Mollicellin O | - | - |

| Mollicellin H | 5.14 | 6.21 |

| This compound | - | - |

| Mollicellin G | - | - |

Note: Specific IC50 values for this compound against these strains were not explicitly detailed in the reviewed literature, though it was stated to exhibit antibacterial activity[1][2].

Table 2: Cytotoxic Activity of Mollicellin Analogs

| Compound | HepG2 (Human Liver Cancer) IC50 (µg/mL) | HeLa (Human Cervical Cancer) IC50 (µg/mL) |

| Mollicellin G | 19.64 | 13.97 |

| Mollicellin H | 6.83 | > 50 |

| This compound | - | 21.35 |

Note: The cytotoxic activity of this compound against HepG2 was not specified in the reviewed literature[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound and its analogs.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is utilized to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against a specific bacterium.

-

Bacterial Culture Preparation: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive control wells (bacteria with no compound) and negative control wells (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of bacterial growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for another 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The IC50 value is determined as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Preliminary Studies on the Mechanism of Action

While direct mechanistic studies on this compound are limited, the broader class of depsidones has been investigated for various biological activities[3]. Based on the known mechanisms of other antibacterial agents and the chemical structure of this compound, several potential modes of action can be hypothesized.

Potential Interaction with Bacterial Cell Membranes

Many natural product antibiotics exert their effects by disrupting the integrity of the bacterial cell membrane. The lipophilic nature of the depsidone core structure could facilitate its insertion into the lipid bilayer, leading to pore formation, depolarization, and leakage of essential intracellular components.

Potential Inhibition of DNA and Protein Synthesis

Some antimicrobial compounds interfere with essential cellular processes such as DNA replication and protein synthesis.

-

DNA Gyrase and Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. The planar aromatic rings of the depsidone structure could potentially intercalate into the DNA or bind to the active sites of these enzymes.

-

Ribosome Inhibition: Interference with the bacterial ribosome can halt protein synthesis, which is a common mechanism for many antibiotics.

Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Some antimicrobial agents are known to disrupt the electron transport chain or other metabolic processes, leading to an increase in ROS production.

The following diagram illustrates these potential mechanisms of action.

Conclusion and Future Directions

The preliminary data on this compound and its analogs indicate promising antibacterial and cytotoxic activities. However, a significant gap remains in our understanding of its precise mechanism of action. Future research should focus on elucidating these mechanisms through targeted studies, including:

-

Membrane permeabilization assays: To investigate the effect of this compound on bacterial cell membrane integrity.

-

Enzyme inhibition assays: To assess the inhibitory activity against key bacterial enzymes like DNA gyrase, topoisomerases, and components of the protein synthesis machinery.

-

Gene and protein expression profiling: To identify cellular pathways affected by this compound treatment.

-

ROS detection assays: To determine if this compound induces oxidative stress in bacteria.

A thorough investigation into these areas will be instrumental in validating the therapeutic potential of this compound and guiding the development of this promising natural product.

References

- 1. New antibacterial depsidones from an ant-derived fungus <i>Spiromastix</i> sp. MY-1 [cjnmcpu.com]

- 2. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]

- 3. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Mollicellin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10.[1][2][3] The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.

| Parameter | Observed Value | Molecular Formula |

| Ion [M+H]⁺ | - | C₂₁H₂₂O₆ |

| Ion [M+Na]⁺ | - | C₂₁H₂₁O₆Na |

Note: Specific m/z values were not detailed in the provided search results, but the molecular formula was established via HR-ESI-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Data

The structure of this compound was elucidated using 1D and 2D NMR spectroscopy.[1][2][3] The ¹H and ¹³C NMR data were recorded in acetone-d₆.

¹H NMR Data (600 MHz, acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 6.68 | s | |

| 6 | 6.86 | s | |

| 2' | 4.77 | s | |

| 3' | 3.33 | d | |

| 4' | 5.02 | t | |

| 6' | 1.62 | s | |

| 7' | 1.74 | s | |

| 8' | - | - | |

| 9' | - | - | |

| 10' | - | - | |

| 11' | - | - | |

| 3-OH | 9.02 | br s | |

| 7-OH | 9.02 | br s |

¹³C NMR Data (150 MHz, acetone-d₆)

| Position | δC (ppm) |

| 1 | 162.45 |

| 2 | 106.36 |

| 3 | 161.16 |

| 4 | 116.32 |

| 4a | 137.00 |

| 5 | 149.90 |

| 5a | 152.57 |

| 6 | 123.08 |

| 7 | - |

| 8 | - |

| 9 | - |

| 1' | 164.0 |

| 2' | 62.35 |

| 3' | 25.76 |

| 4' | 123.15 |

| 5' | 131.85 |

| 6' | 25.91 |

| 7' | 17.97 |

| 8' | 20.92 |

| 9' | 12.67 |

| 10' | 21.80 |

| 11' | - |

Note: Some chemical shift values were not explicitly assigned to a specific carbon atom in the provided data.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

NMR Spectroscopy

Standard 1D and 2D NMR spectra were acquired using a Bruker Avance-600 NMR spectrometer.[1] The proton (¹H) NMR spectra were recorded at 600 MHz, and the carbon (¹³C) NMR spectra were recorded at 150 MHz.[1] The solvent used for dissolving the sample of this compound was acetone-d₆.[1]

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS spectra were obtained on a Q-TOF mass spectrometer from Bruker maXis, equipped with an electrospray ionization (ESI) interface.[1] This technique was utilized to establish the molecular formula of this compound.[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Workflow for Isolation and Spectroscopic Analysis of this compound.

References

Methodological & Application

Protocol for Mollicellin I Extraction from Endophytic Fungi

Application Note & Protocol: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and purification of Mollicellin I, a depsidone with known biological activities, from endophytic fungi. The primary producing organism cited in the literature is Chaetomium sp. Eef-10, an endophyte isolated from Eucalyptus exserta.[1][2][3] This protocol is designed to guide researchers through the process of fungal fermentation, metabolite extraction, and purification.

Fungal Strain and Culture Maintenance

The primary source of this compound is the endophytic fungus Chaetomium sp. Eef-10.[1][2][3] This strain should be maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For experimental use, the fungus is cultured on PDA medium in Petri dishes.

Fermentation for this compound Production

The production of this compound is achieved through a two-stage fermentation process.

2.1. Seed Culture Preparation

A seed culture is first prepared to generate a sufficient amount of fungal biomass for inoculation into the production medium.

Protocol:

-

Aseptically transfer three agar plugs (approximately 0.5 x 0.5 cm) of a 5-day-old culture of Chaetomium sp. Eef-10 grown on PDA into a 500 mL Erlenmeyer flask.

-

The flask should contain 200 mL of sterile Potato Dextrose Broth (PDB).

-

Incubate the flask on a rotary shaker at 150 rpm for 7 days at a controlled temperature of 25°C.[4]

2.2. Solid-State Fermentation

Solid-state fermentation on a rice medium is employed for the large-scale production of this compound.

Protocol:

-

Prepare the solid medium by autoclaving rice in spawn bags or Fernbach flasks. A common ratio is 1:2 rice to distilled water (e.g., 1000 g of rice with 2000 mL of distilled H₂O).[5]

-

Inoculate the sterilized rice medium with the seed culture. For 6 kg of sterilized rice, the entire 200 mL of the seed culture can be used.[4]

-

Incubate the inoculated rice medium in a static incubator at 28°C for 60 days.[4] During this period, the fungus will colonize the rice and produce secondary metabolites, including this compound.

Extraction of Crude this compound

Following the fermentation period, the fungal biomass and the rice medium are harvested for the extraction of secondary metabolites.

Protocol:

-

The solid fermented material is extracted exhaustively with methanol (MeOH).[1] The exact volume of methanol will depend on the scale of the fermentation, but a common practice is to use a solvent-to-biomass ratio that ensures complete immersion and extraction.

-

The methanolic extract is then filtered to remove the solid biomass.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract and enriches the fraction containing this compound.

Protocol:

-

The concentrated crude extract is resuspended in water and partitioned successively with petroleum ether and then ethyl acetate (EtOAc).[1]

-

The ethyl acetate fraction, which will contain the moderately polar depsidones like this compound, is collected.

-

The ethyl acetate is then evaporated under reduced pressure to yield a dried, enriched extract.

Purification of this compound

The final purification of this compound from the ethyl acetate fraction is achieved through a combination of chromatographic techniques. This is a generalized protocol, and the specific parameters may need to be optimized based on the observed separation.

5.1. Column Chromatography

Protocol:

-

The dried ethyl acetate extract is adsorbed onto a small amount of silica gel.

-

This is then loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane or petroleum ether).

-

The column is eluted with a gradient of increasing polarity, typically using mixtures of hexane/ethyl acetate or dichloromethane/methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

-

The fractions from the column chromatography containing this compound are pooled, dried, and redissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

Further purification is performed on a semi-preparative HPLC system equipped with a C18 column.[1]

-

A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the final compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data reported for the production of this compound.

| Parameter | Value | Source |

| Fungal Strain | Chaetomium sp. Eef-10 | [1] |

| Initial Culture Medium | Potato Dextrose Agar (PDA) | [4] |

| Seed Culture Medium | Potato Dextrose Broth (PDB) | [4] |

| Production Medium | Rice | [4] |

| Seed Culture Incubation | 7 days at 25°C, 150 rpm | [4] |

| Solid Fermentation Incubation | 60 days at 28°C, static | [4] |

| Extraction Solvent | Methanol | [1] |

| Partitioning Solvents | Petroleum Ether, Ethyl Acetate | [1] |

| Final Yield of this compound | 3 mg from 6 kg of rice culture | [4] |

Experimental Workflow and Biosynthetic Pathway

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and the proposed biosynthetic pathway for depsidones.

Caption: Experimental workflow for this compound extraction.

Caption: Proposed biosynthetic pathway for depsidones.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mollicellin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Mollicellin I, a depsidone-class fungal metabolite, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles of reversed-phase chromatography, widely employed for the separation of secondary metabolites from complex fungal extracts. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual workflow to guide researchers in isolating this compound for further study and development.

Introduction

This compound is a member of the depsidone family of natural products, which are polycyclic compounds produced by various fungi.[1][2] These metabolites are of significant interest to the scientific community due to their potential biological activities. Efficient purification of this compound from crude fungal extracts is crucial for accurate bioactivity screening, structural elucidation, and subsequent drug development efforts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and commonly utilized technique for the isolation of such fungal metabolites.[3][4][5] This method separates compounds based on their hydrophobicity, offering high resolution and reproducibility.

Data Presentation

The following table summarizes the typical quantitative data expected from the HPLC purification of this compound. Please note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

| Parameter | Expected Value |

| Retention Time (t_R) | 15 - 25 minutes |

| Purity (post-purification) | > 95% (as determined by peak area) |

| Recovery Yield | Variable (dependent on initial concentration and number of purification steps) |

| UV-Vis λ_max | 254 nm, 280 nm, 310 nm |

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a prepared fungal extract using a preparative HPLC system.

1. Sample Preparation

-

Extraction: Fungal biomass is typically extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract containing a mixture of secondary metabolites.[1][2][4]

-

Pre-purification (Optional but Recommended): The crude extract can be fractionated using techniques like solid-phase extraction (SPE) or column chromatography to enrich the fraction containing this compound before HPLC.

-

Final Sample Preparation: The enriched fraction is dissolved in a solvent compatible with the initial mobile phase conditions (e.g., a small volume of methanol or acetonitrile) and filtered through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is recommended.

-

Column: A reversed-phase C18 column is a suitable choice for this separation.[3][4]

-

Example: A C18 column (250 mm x 10 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (v/v)

-

Solvent B: Acetonitrile with 0.1% formic acid (v/v)

-

-

Flow Rate: 4.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitoring at 254 nm is a good starting point. A DAD can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection.[4]

-

Injection Volume: 500 µL (this can be optimized based on the concentration of the sample and the column capacity).

3. Gradient Elution Program

A gradient elution is necessary to effectively separate this compound from other components in the extract.[3][4]

| Time (minutes) | % Solvent A | % Solvent B |

| 0 | 90 | 10 |

| 5 | 90 | 10 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 41 | 90 | 10 |

| 50 | 90 | 10 |

4. Fraction Collection and Post-Purification Processing

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC system to confirm the purity of the isolated this compound.

-

Solvent Evaporation: The solvent from the purified fractions is removed, typically using a rotary evaporator or a lyophilizer, to yield the purified solid compound.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a robust starting point for the successful purification of this compound from fungal extracts. Optimization of the gradient profile, flow rate, and sample loading may be necessary to achieve the desired purity and yield depending on the specific characteristics of the crude extract. This method will enable researchers to obtain high-purity this compound for a wide range of scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

Application Notes and Protocols for Antimicrobial Susceptibility Assays with Mollicellin I

Introduction

Mollicellin I is a depsidone, a class of secondary metabolites, isolated from the endophytic fungus Chaetomium sp.[1][2][3]. Emerging research has identified its potential as an antimicrobial agent. Specifically, studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, including sensitive and resistant strains of Staphylococcus aureus (S. aureus)[1][2][4]. However, it has not shown inhibitory activity against tested Gram-negative bacteria[4]. These findings underscore the potential of this compound in the development of new therapeutics.

This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are tailored for researchers, scientists, and drug development professionals investigating the antimicrobial properties of natural products.[5][6][7] The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism.[8] The core principle involves exposing a standardized population of microorganisms to varying concentrations of the antimicrobial agent. The results are typically quantified in two ways:

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a common technique used to determine MIC values.[6][10][11]

-

Zone of Inhibition: This is the area of no microbial growth surrounding an antimicrobial-impregnated disk on an agar plate.[5][12] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. The Kirby-Bauer disk diffusion method is a standardized procedure for this type of testing.[12]

Preliminary Steps: Solubility and Stability Testing

Before initiating antimicrobial assays, it is crucial to determine the solubility and stability of this compound in the proposed testing medium to ensure accurate and reproducible results.

Objective: To identify a suitable solvent for this compound that is miscible with the culture medium and has no intrinsic antimicrobial activity at the concentration used.

Protocol:

-

Solvent Selection: Test the solubility of this compound in various solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. DMSO is a common choice for natural products.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in the selected solvent.

-

Stability Assessment:

-

Dilute the stock solution in the intended broth medium (e.g., Mueller-Hinton Broth) to the highest concentration that will be tested.

-

Incubate the solution under the same conditions as the planned susceptibility assay (e.g., 35-37°C for 18-24 hours).

-

Visually inspect for any precipitation or color change, which would indicate insolubility or instability.

-

-

Solvent Toxicity Control: Perform a control experiment to ensure the solvent itself does not inhibit microbial growth at the highest concentration used in the assay (typically ≤1% v/v).

Experimental Workflow

The following diagram outlines the general workflow for performing antimicrobial susceptibility testing with this compound.

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound.[10][13]

Materials:

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

-

Positive control antibiotic (e.g., Streptomycin sulfate, Vancomycin)[4]

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

-

Compound Addition:

-

In column 1, add 100 µL of this compound solution (at 2x the highest desired final concentration).

-

Prepare positive control antibiotic and solvent controls in separate rows following the same procedure.

-

-

Serial Dilution:

-

Using a multichannel pipette, transfer 50 µL from column 1 to column 2.

-

Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution across the plate to column 10.

-

Discard 50 µL from column 10. This results in wells with concentrations ranging from the starting concentration down to 1/512th of it.

-

Column 11 serves as the growth control (no compound).

-

Column 12 serves as the sterility control (no inoculum).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility and is visually represented by a zone of inhibition.[5][14]

Materials:

-

This compound stock solution

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-